3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one
CAS No.: 422530-85-6
Cat. No.: VC4666779
Molecular Formula: C25H22N4O3S
Molecular Weight: 458.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422530-85-6 |
|---|---|
| Molecular Formula | C25H22N4O3S |
| Molecular Weight | 458.54 |
| IUPAC Name | 3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C25H22N4O3S/c30-23(28-12-14-32-15-13-28)19-7-9-20(10-8-19)29-24(31)21-5-1-2-6-22(21)27-25(29)33-17-18-4-3-11-26-16-18/h1-11,16H,12-15,17H2 |
| Standard InChI Key | IZDRWXNOKCQDEN-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CN=CC=C5 |
Introduction
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a quinazolinone core substituted with a morpholine-carbonyl group, a pyridin-3-ylmethylsulfanyl moiety, and a phenyl ring, making it structurally complex and potentially bioactive.
Structural Features
The molecular structure of 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one can be broken down as follows:
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Quinazolinone Core: A bicyclic aromatic system containing nitrogen atoms that contribute to its potential for hydrogen bonding and interaction with biological targets.
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Morpholine-4-carbonyl Substitution: The morpholine ring introduces polarity and enhances solubility, while the carbonyl group may serve as a hydrogen bond acceptor.
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Pyridin-3-ylmethylsulfanyl Side Chain: This sulfur-containing moiety offers opportunities for thiol-based interactions or oxidative modifications.
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Phenyl Substitution: The phenyl ring adds hydrophobic character, which may influence binding affinity in hydrophobic pockets of biological macromolecules.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, including:
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Quinazolinone Formation: Typically synthesized via condensation of anthranilic acid derivatives with aldehydes or ketones.
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Thiol Substitution: Introduction of the pyridin-3-ylmethylsulfanyl group using thiolation reactions.
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Morpholine Attachment: Coupling reactions to attach the morpholine-carbonyl group to the phenyl ring, possibly through amide bond formation.
Biological Activity
Quinazolinones and their derivatives are widely studied for their pharmacological properties. Based on structural analogies, this compound may exhibit:
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Anticancer Activity: Quinazolinones are known inhibitors of tyrosine kinases, which play critical roles in cancer cell proliferation.
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Antibacterial Properties: The pyridine and sulfur groups could enhance activity against bacterial enzymes or biofilm formation.
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Anti-inflammatory Effects: Substituted quinazolinones have shown promise in modulating inflammatory pathways.
Molecular Docking Studies
Computational studies could predict its binding affinity to various protein targets, such as:
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Kinases (e.g., EGFR or VEGFR)
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Bacterial enzymes
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Viral polymerases
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identification of functional groups (e.g., carbonyl, sulfanyl) |
| NMR Spectroscopy | Elucidation of proton and carbon environments |
| Mass Spectrometry | Determination of molecular weight |
| X-ray Crystallography | Structural confirmation via crystal lattice analysis |
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